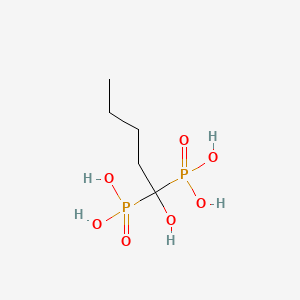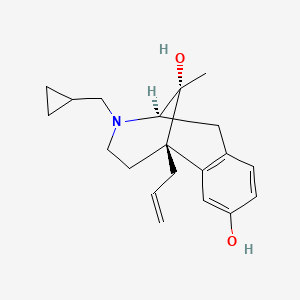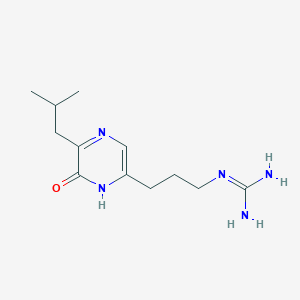![molecular formula C18H18O4S B1197072 1-[2,6-Dimethyl-4-[2-(2-thienyl)ethenyl]phenyl] butanedioate](/img/structure/B1197072.png)
1-[2,6-Dimethyl-4-[2-(2-thienyl)ethenyl]phenyl] butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2,6-Dimethyl-4-[2-(2-thienyl)ethenyl]phenyl] butanedioate is a complex organic compound with a unique structure that includes a thiophene ring and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,6-Dimethyl-4-[2-(2-thienyl)ethenyl]phenyl] butanedioate typically involves multiple steps, including the formation of the thiophene ring and the subsequent attachment of the butanoic acid group. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and high efficiency . This reaction typically uses palladium catalysts and boron reagents to form the carbon-carbon bonds necessary for the compound’s structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[2,6-Dimethyl-4-[2-(2-thienyl)ethenyl]phenyl] butanedioate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenoxy and thiophene groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[2,6-Dimethyl-4-[2-(2-thienyl)ethenyl]phenyl] butanedioate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-[2,6-Dimethyl-4-[2-(2-thienyl)ethenyl]phenyl] butanedioate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethyl-4-(2-thiophen-2-ylethenyl)phenyl succinate
- 4-[2,6-Dimethyl-4-(2-thiophen-2-ylethenyl)phenoxy]-4-oxo-butanoic acid
Uniqueness
1-[2,6-Dimethyl-4-[2-(2-thienyl)ethenyl]phenyl] butanedioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiophene ring and butanoic acid moiety make it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C18H18O4S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-[2,6-dimethyl-4-(2-thiophen-2-ylethenyl)phenoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C18H18O4S/c1-12-10-14(5-6-15-4-3-9-23-15)11-13(2)18(12)22-17(21)8-7-16(19)20/h3-6,9-11H,7-8H2,1-2H3,(H,19,20) |
InChI Key |
OIDYLVFJAIPWBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)CCC(=O)O)C)C=CC2=CC=CS2 |
Synonyms |
2,6-dimethyl-4-(2-(2-thienyl)ethenyl)-phenol succinate ester BI-L 357 BI-L-357 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[4-Amino-2-(ethylamino)-5-thiazolyl]-phenylmethylidene]propanedinitrile](/img/structure/B1196989.png)


![3-[[[5-(Phenylmethyl)-1,3,4-oxadiazol-2-yl]thio]methyl]benzoic acid](/img/structure/B1196995.png)
![4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B1196996.png)









